1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide
Description
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-10-2-4-12(5-3-10)20(18,19)16-8-6-11(7-9-16)13(17)15-14/h2-5,11H,6-9,14H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSIXGPDJIEVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353270 | |
| Record name | 1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324531-31-9 | |
| Record name | 1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Parameters
| Parameter | Step 1 (Sulfonylation) | Step 2 (Hydrazinolysis) |
|---|---|---|
| Solvent | Water | Methanol |
| Temperature | 0–5°C (initial), 30°C (final) | Reflux (~65°C) |
| Reaction Time | 3–4 hours | 4 hours |
| Yield | 70–85% | 80–88% |
| Key Characterization | IR: 1760 cm⁻¹ (C=O ester) | IR: 3310 cm⁻¹ (N-H), 1630 cm⁻¹ (C=O hydrazide) |
Spectroscopic Data
- 7.85 (s, 1H, NH-CO), 7.78 (dd, J = 7.8 Hz, 2H, aromatic H), 3.79 (t, J = 3.6 Hz, 2H, piperidine Heq), 1.79–1.75 (m, 4H, piperidine H-3/H-5).
Optimization Insights
- pH Control : Critical during sulfonylation to prevent side reactions.
- Solvent Choice : Methanol facilitates nucleophilic substitution in hydrazinolysis.
- Purity : Recrystallization from methanol improves purity (>95% by TLC).
Comparative Analysis of Methods
Challenges and Solutions
- Low Hydrazinolysis Yield : Attributed to incomplete ester conversion. Solution: Extended reflux time (6 hours) and excess hydrazine.
- Byproduct Formation : Acidic workup minimizes residual esters.
Chemical Reactions Analysis
1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme . This interaction can lead to various biological effects, depending on the specific enzyme or receptor targeted.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparisons
Electronic Effects of Substituents Methyl (4-CH₃): The 4-methyl group in the target compound provides moderate electron-donating effects, enhancing lipophilicity and membrane permeability compared to electron-withdrawing groups like chlorine (4-Cl) . Methoxy (4-OCH₃): The methoxy group in analogs (e.g., compound from ) increases solubility in polar solvents but may reduce binding affinity to hydrophobic enzyme pockets .
Biological Activity The target compound shows broad-spectrum antimicrobial activity, while 4-methoxy derivatives (e.g., ) demonstrate selective carbonic anhydrase inhibition, with IC₅₀ values in the nanomolar range . Hybrid derivatives (e.g., N′-(4-chlorobenzoyl) analogs) display dual mechanisms, combining sulfonamide-mediated enzyme inhibition with carbohydrazide-based metal chelation .
In contrast, 4-methoxyphenyl analogs (e.g., ) require multi-step coupling with substituted piperazines, yielding 39–71% depending on the aryl group .
Thermal Stability
- Melting points vary significantly:
Biological Activity
1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H19N3O3S
- Molecular Weight : 281.37 g/mol
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 10.0 |
These findings suggest that this compound could be further developed as a potential chemotherapeutic agent.
Enzyme Inhibition
Another significant aspect of this compound is its ability to inhibit key enzymes involved in various biological processes. Studies have focused on acetylcholinesterase (AChE) and urease inhibition.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 8.0 |
| Urease | 15.0 |
The inhibition of AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Aziz-ur-Rehman et al. (2011), the compound was tested against multiple pathogens. The results indicated significant antibacterial activity, particularly against Salmonella Typhi and Staphylococcus aureus, reinforcing its potential for therapeutic applications in infectious diseases.
Case Study 2: Anticancer Mechanism
A recent study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of this compound. The authors reported that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, promoting apoptosis via mitochondrial pathways.
Q & A
Q. What are the standard synthetic routes for 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide, and how are reaction conditions optimized?
The compound is typically synthesized via a multi-step procedure involving:
- Sulfonylation : Reacting piperidine-4-carbohydrazide with 4-methylbenzenesulfonyl chloride in an aprotic solvent (e.g., dichloromethane) under inert atmosphere .
- Carbohydrazide formation : Condensation with activated carbonyl intermediates using coupling agents like EDCI/HOBt in acetonitrile .
Optimization focuses on temperature control (0–25°C), solvent purity, and reaction time (12–24 hours) to minimize by-products (e.g., dimerization) and maximize yield (reported 39–71% for analogous compounds) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : and NMR confirm regiochemistry and purity (e.g., piperidine ring protons at δ 1.55–3.78 ppm; sulfonyl aromatic protons at δ 7.45–7.89 ppm) .
- Elemental analysis : Validates molecular formula (e.g., CHClNOS) with <0.5% deviation .
- IR spectroscopy : Key peaks include sulfonyl S=O (1360–1180 cm) and carbohydrazide N–H (3100–3200 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfonyl-piperidine derivatives?
Discrepancies in enzyme inhibition (e.g., carbonic anhydrase) may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., 4-Cl in analogous compounds) enhance binding affinity by 2–3-fold compared to 4-CH .
- Assay variability : Standardize protocols (e.g., pH 7.4 buffer, 25°C) and use positive controls (e.g., acetazolamide) to validate IC measurements .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of this compound?
- Docking simulations : Use AutoDock Vina with carbonic anhydrase IX (PDB: 3IAI) to map sulfonyl-carbohydrazide interactions .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and target engagement .
Q. How can hygroscopicity of the carbohydrazide moiety impact experimental reproducibility?
The compound’s hygroscopic nature requires:
Q. What strategies mitigate by-product formation during large-scale synthesis?
- Stepwise purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate ≥95% pure product .
- Flow chemistry : Continuous processing reduces side reactions (e.g., over-oxidation) by maintaining precise temperature and residence time .
Methodological Challenges
Q. How to design assays for evaluating its potential as a kinase inhibitor?
- Kinase profiling : Use radiometric assays (e.g., -ATP incorporation) against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 10 µM concentration .
- Dose-response curves : Calculate IC values with GraphPad Prism using 4-parameter logistic regression .
Q. What are the limitations of current stability studies for this compound?
- Degradation pathways : Hydrolysis of the sulfonyl-carbohydrazide bond under acidic conditions (pH <3) generates 4-methylbenzenesulfonic acid and piperidine-4-carboxylic acid .
- Accelerated testing : Conduct LC-MS stability studies at 40°C/75% RH for 4 weeks to simulate long-term storage .
Advanced Synthesis & Applications
Q. Can this compound serve as a precursor for radiopharmaceuticals?
- Radiolabeling : Incorporate via nucleophilic substitution (e.g., replacing 4-CH with using K/Kryptofix 222) for PET imaging .
- Biodistribution : Validate in murine models with γ-scintigraphy to assess tumor uptake .
Q. How to address low solubility in aqueous buffers during in vitro testing?
- Co-solvent systems : Use 5% DMSO/PBS (v/v) for dissolution while ensuring final DMSO ≤0.1% to avoid cytotoxicity .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
